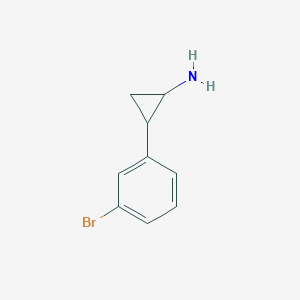

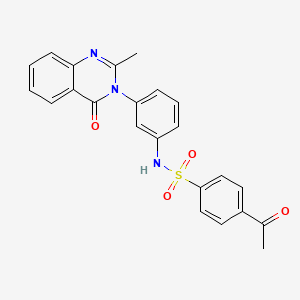

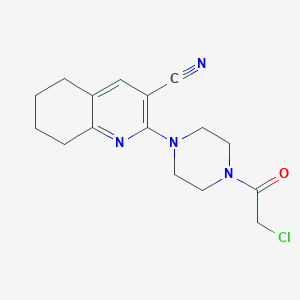

![molecular formula C24H21N3O5S2 B3012181 (Z)-4-苯甲酰基-N-(3-(2-甲氧基乙基)-6-磺酰基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 865159-78-0](/img/structure/B3012181.png)

(Z)-4-苯甲酰基-N-(3-(2-甲氧基乙基)-6-磺酰基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound that is pervasive in vital bioactive molecules . It has been explored for a variety of therapeutic applications, making it an interesting scaffold for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .

Synthesis Analysis

Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR, and HRMS techniques were used to examine the structure of synthesized derivatives .

Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

In the synthesis of benzothiazole derivatives, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO was used . This protocol can obviate the prefunctionalization of the starting materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were examined using FTIR, 1H, 13C-NMR, and HRMS techniques .

科学研究应用

结构和构象研究

密切相关的苯甲酰胺衍生物(包括苯甲酰胺环上的变异)的化学结构和超分子聚集已被广泛研究。这些化合物表现出有趣的构象特性,例如稠合六元环的半椅构象和各种无序模式。这种结构见解对于理解这些化合物在不同科学领域的化学行为和潜在应用至关重要 (Sagar 等人,2018)。

抗菌性能

苯甲酰胺衍生物已显示出显着的抗菌性能。例如,噻唑衍生物及其苯甲酰胺对应物因其抗菌、抗癌和各种其他生物活性而被报道。苯环上羟基、氨基和甲氧基等给电子基团的存在与增强的抗菌活性相关,表明这些化合物在开发新型抗菌剂方面的潜力 (Chawla,2016)。

抗真菌活性

已经制备了一些取代的苯甲酰胺并测试了它们的抗真菌活性,显示出从低到中等的效果。这表明这些化合物在抗真菌应用中或作为开发更有效的抗真菌剂的结构基础的潜在用途 (Saeed 等人,2008)。

合成和表征

苯甲酰胺衍生物的合成、表征和结构分析一直是研究的一个重要领域。研究重点是了解分子结构、氢键和其他化学性质,为这些化合物的更广泛知识做出贡献,并为科学研究中的各种应用铺平道路 (Priya 等人,2006)。

作用机制

Target of Action

Similar benzothiazole derivatives have been shown to exhibit significant activity against acetylcholinesterase (ache) and monoamine oxidase b (mao-b) enzymes . These enzymes play crucial roles in neurotransmission, with AChE involved in the termination of impulse transmission at cholinergic synapses and MAO-B involved in the breakdown of dopamine in the brain.

Mode of Action

For instance, they may bind to the active site of AChE or MAO-B, preventing these enzymes from catalyzing their respective reactions . This inhibition can lead to an increase in the concentration of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases.

Biochemical Pathways

The inhibition of AChE and MAO-B can affect several biochemical pathways. By inhibiting AChE, the breakdown of acetylcholine in the synaptic cleft is slowed, leading to an increase in the duration and intensity of the neurotransmitter’s action. This can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .

Inhibition of MAO-B, on the other hand, prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This can help manage symptoms of Parkinson’s disease and other conditions characterized by low dopamine levels .

Result of Action

The inhibition of AChE and MAO-B by benzothiazole derivatives can lead to increased concentrations of acetylcholine and dopamine in the brain. This can result in improved neurotransmission and potentially alleviate symptoms of neurodegenerative diseases . .

未来方向

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a future direction for benzothiazole derivatives . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

4-benzoyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S2/c1-32-14-13-27-20-12-11-19(34(25,30)31)15-21(20)33-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H2,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNFBRSLVLRQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

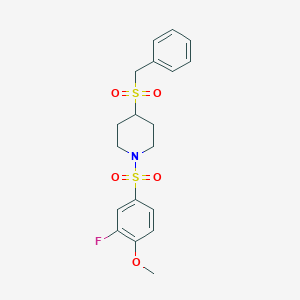

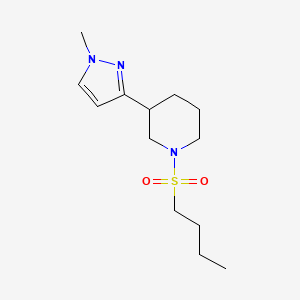

![methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B3012101.png)

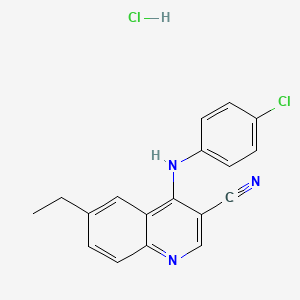

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)

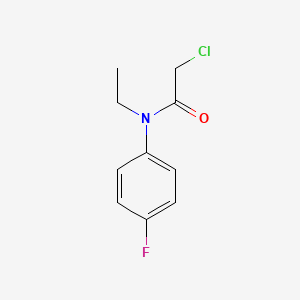

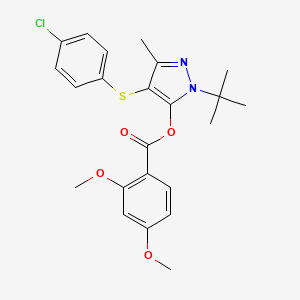

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

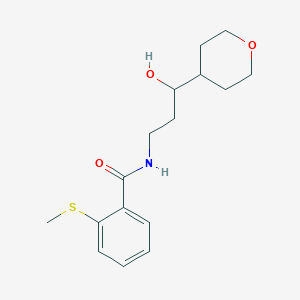

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)